molecular formula C12H16O4S B151550 (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate CAS No. 99314-44-0

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

Cat. No. B151550
CAS RN: 99314-44-0
M. Wt: 256.32 g/mol
InChI Key: PZOQQSOZRVZCMC-UHFFFAOYSA-N
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Description

The compound (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is a chemical derivative that includes a 4-methylbenzenesulfonate moiety. While the specific compound is not directly described in the provided papers, the 4-methylbenzenesulfonate group, also known as p-toluenesulfonate, is a common sulfonate ester used in organic synthesis. This moiety is known for its ability to act as a good leaving group in substitution reactions and is often used to protect hydroxyl groups.

Synthesis Analysis

Although the exact synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is not detailed, a related compound, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), was synthesized through a three-step procedure starting from commercially available resorcinol, achieving an overall yield of 65% . This suggests that the synthesis of similar sulfonate esters can be achieved through multi-step synthetic routes with moderate to high yields.

Molecular Structure Analysis

The molecular structure of related sulfonate derivatives has been studied using various analytical techniques. For instance, the crystal structure of 1,3-Bis{[(4-methylphenyl)sulfonyl]oxy}propan-2-yl 4-methylbenzenesulfonate shows that the atoms apart from one of the 4-methylbenzenesulfonate residues lie approximately in a disc, with significant dihedral angles between the benzene rings . This information can be useful in predicting the molecular geometry and potential reactivity of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate.

Chemical Reactions Analysis

The 4-methylbenzenesulfonate group is known for its role in chemical reactions, particularly as a leaving group in nucleophilic substitution reactions. The presence of this group in a molecule like (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate would likely influence its reactivity, making it a candidate for reactions where a good leaving group is required.

Physical and Chemical Properties Analysis

The physical and chemical properties of the 4-methylbenzenesulfonate anion have been studied using ab initio quantum chemical methods, IR, and Raman spectroscopy . The geometry of the anion was optimized, and the vibrational analysis provided insights into the internal vibrational modes of the anion. These studies are crucial for understanding the behavior of the 4-methylbenzenesulfonate group in various chemical environments, which would also be relevant for the analysis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate.

Scientific Research Applications

Antioxidant and Corrosion Inhibitor

Research on derivatives of 4-methylbenzenesulfonate shows their potential as antioxidants and corrosion inhibitors. For example, compounds synthesized from 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate exhibited high antioxidant activity, particularly in lubricating oils, suggesting their utility in enhancing oil stability (Habib, Hassan, & El‐Mekabaty, 2014).

Crystallography and Structural Analysis

The structure of compounds related to 4-methylbenzenesulfonate has been extensively studied through crystallography. For instance, X-ray crystallography helped establish the absolute structure and stereochemistry of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose, a compound related to 4-methylbenzenesulfonate (Reed et al., 2013).

Synthetic Chemistry and Drug Design

The reactivity of derivatives of 4-methylbenzenesulfonate is of interest in synthetic chemistry. For example, the synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] from a 4-methylbenzenesulfonate derivative demonstrates their potential in creating compounds of interest to medicinal chemists (Kolluri et al., 2018).

Electrochemical Applications

Studies on 4-methylbenzenesulfonate derivatives have also explored their use in electrochemistry. For instance, 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate showed excellent inhibitory properties for aluminum corrosion in sulfuric acid, suggesting its potential in corrosion protection (Ehsani, Moshrefi, & Ahmadi, 2015).

Safety And Hazards

“(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate” is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-10-3-5-11(6-4-10)17(13,14)16-9-12(2)7-15-8-12/h3-6H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOQQSOZRVZCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420127
Record name (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

CAS RN

99314-44-0
Record name (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Toluenesulfonyl chloride (20 g, 105 mmol) was dissolved in a mixture of dichloromethane (DCM) (50 ml) and pyridine (50 ml) and cooled in an ice bath. 3-(hydroxymethyl)-3-methyloxetane (100 mmol, 9.9 mL) was added dropwise. The temperature was increased to 20° C. overnight. The solution was diluted with DCM (100 mL) and extracted with water. The organic phase was dried over magnesium sulfate and filtered. The volatile solvents were removed by evaporation. The remaining material was concentrated several times with toluene to remove the residual pyridine and then with chloroform to remove the residual toluene. Yield: 22 g of a white crystalline solid (92%). TLC: Rf(petroleum ether/ethyl acetate, 1:1) 0.56.
Quantity
20 g
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reactant
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50 mL
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50 mL
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9.9 mL
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reactant
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100 mL
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Synthesis routes and methods II

Procedure details

To a mixture of (3-methyl-oxetan-3-yl)-methanol (10.2 g, 0.1 mol) and DMAP (18.3 g, 0.15 mol) in DCM (100 mL) was added 4-methyl-benzenesulfonyl chloride (19 g, 0.1 mol). The mixture was stirred at room temperature for 1 h, then filtered. The filtrate was washed with HCl aq. (1 M) and water, dried over anhydrous Na2SO4 and concentrated to give the title compound (18 g).
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10.2 g
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reactant
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18.3 g
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catalyst
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100 mL
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19 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

(3-Methyloxetan-3-yl)methanol (20 g, 190 mmol) was added to a solution of toluene sulfonylchloride (54.3 g, 285 mmol) in dry pyridine (100 ml) and the reaction mixture was stirred at room temperature for 2 h. The reaction mixture was poured into crushed ice and stirred vigorously for 30 min. The precipitates were filtered and dried to give toluene-4-sulfonic acid 3-methyl-oxetan-3-ylmethyl ester (37 g) as a white powder.
Quantity
20 g
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reactant
Reaction Step One
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54.3 g
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reactant
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100 mL
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reactant
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Synthesis routes and methods V

Procedure details

p-Toluene sulfonyl chloride (5.6 g, 29.41 mmol) was added to a cooled solution of (3-methyloxetan-3-yl)methanol (2 g, 19.60 mmol) in pyridine (25 mL) at 0° C. and the resulting reaction mass was stirred at 0° C. for 2 hours. The reaction was monitored by TLC (20% ethyl acetate in hexane). The reaction mass was poured into ice-water, stirred for 30 minutes, the solid formed was collected by filtration, washed with water and dried under reduced pressure to afford 2.5 g of the product (50% yield).
Quantity
5.6 g
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reactant
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2 g
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reactant
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25 mL
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solvent
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ice water
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Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
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(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
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(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

Citations

For This Compound
6
Citations
A Leliege, S Barik, WG Skene - ACS Applied Materials & Interfaces, 2014 - ACS Publications
Conjugated thiophenoazomethine triads containing an acid sensitive oxetane group were prepared. The solution processable monomers were immobilized on glass and ITO coated …
Number of citations: 23 pubs.acs.org
N Negoro, S Sasaki, S Mikami, M Ito… - Journal of medicinal …, 2012 - ACS Publications
G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFA1) is a free fatty acid (FFA) receptor that mediates FFA-amplified glucose-stimulated insulin secretion in pancreatic …
Number of citations: 85 pubs.acs.org
X Liang, CJ Lee, J Zhao, EJ Toone… - Journal of medicinal …, 2013 - ACS Publications
The zinc-dependent deacetylase LpxC catalyzes the committed step of lipid A biosynthesis in Gram-negative bacteria and is a validated target for the development of novel antibiotics to …
Number of citations: 66 pubs.acs.org
M Wałęsa-Chorab, WG Skene - Solar Energy Materials and Solar Cells, 2019 - Elsevier
An electroactive small molecule consisting of three triphenylamines and two azomethines was prepared with a pendant oxetane moiety. The electroactive molecule was immobilized on …
Number of citations: 13 www.sciencedirect.com
E Rexen Ulven, M Trauelsen, M Brvar, M Lückmann… - Scientific Reports, 2018 - nature.com
The succinate receptor 1 (SUCNR1) is a receptor for the metabolite succinate, which functions as a metabolic stress signal in the liver, kidney, adipose tissue and the retina. However, …
Number of citations: 14 www.nature.com
C Zhang, H Pei, J He, J Zhu, W Li, T Niu… - European Journal of …, 2019 - Elsevier
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as reversible BTK inhibitors, and evaluated their kinase selectivity, anti-proliferation against the B-cell …
Number of citations: 22 www.sciencedirect.com

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